molecular formula C16H25N3O B7928123 2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide

2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7928123
M. Wt: 275.39 g/mol
InChI Key: IVYFRJJQWNLGJP-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide is an organic compound with the molecular formula C16H25N3O This compound is known for its unique structure, which includes a cyclohexyl ring, a benzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide typically involves the reaction of benzylamine with cyclohexanone to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Formation of Intermediate: Benzylamine reacts with cyclohexanone in the presence of a catalyst to form an intermediate.

    Final Product Formation: The intermediate is then reacted with acetamide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylmethylamino)ethyl acetoacetate: Similar structure with an acetoacetate moiety.

    N-Benzyl-N-methylcyclohexylamine: Similar structure with a cyclohexyl ring and benzyl group.

Uniqueness

2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-[2-[benzyl(methyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-19(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)18-16(20)11-17/h2-4,7-8,14-15H,5-6,9-12,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYFRJJQWNLGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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